molecular formula C20H20ClN3O3 B11569782 6-chloro-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one

6-chloro-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one

Cat. No.: B11569782
M. Wt: 385.8 g/mol
InChI Key: MZENKIBPBZCATA-UHFFFAOYSA-N
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Description

6-chloro-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one is a complex organic compound that belongs to the class of benzoxazines Benzoxazines are heterocyclic compounds containing a benzene ring fused to an oxazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-chloro-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Benzoxazine Core: The benzoxazine core can be synthesized through a cyclization reaction involving a substituted phenol and an amine under acidic conditions.

    Introduction of the Chlorine Atom: Chlorination of the benzoxazine core can be achieved using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Piperazine Moiety: The piperazine moiety can be introduced through a nucleophilic substitution reaction using 4-phenylpiperazine and an appropriate electrophile.

    Final Cyclization and Oxidation: The final step involves cyclization and oxidation to form the oxo group, which can be achieved using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

6-chloro-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, to create derivatives with different properties.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide, thiols, or amines under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazines with different functional groups.

Scientific Research Applications

6-chloro-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one has several scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Pharmaceutical Research: It is used in the development of new drugs, particularly for its potential anti-inflammatory, anticancer, and antimicrobial properties.

    Biological Studies: The compound is studied for its effects on cellular processes and its potential as a tool for understanding biological pathways.

    Industrial Applications: It may be used in the synthesis of other complex molecules and as a precursor for the development of advanced materials.

Mechanism of Action

The mechanism of action of 6-chloro-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-chloro-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-2H-1,4-benzoxazin-3(4H)-one is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and potential therapeutic applications. Its ability to undergo various chemical reactions and form diverse derivatives further enhances its versatility in scientific research and drug development.

Properties

Molecular Formula

C20H20ClN3O3

Molecular Weight

385.8 g/mol

IUPAC Name

6-chloro-4-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]-1,4-benzoxazin-3-one

InChI

InChI=1S/C20H20ClN3O3/c21-15-6-7-18-17(12-15)24(20(26)14-27-18)13-19(25)23-10-8-22(9-11-23)16-4-2-1-3-5-16/h1-7,12H,8-11,13-14H2

InChI Key

MZENKIBPBZCATA-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CN3C(=O)COC4=C3C=C(C=C4)Cl

Origin of Product

United States

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